

Spectroscopic Characterization of 4-Ethoxyaniline Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Ethoxyaniline hydrochloride**

Cat. No.: **B146068**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **4-ethoxyaniline hydrochloride**. Due to the limited availability of published experimental spectra for the hydrochloride salt, this document presents data for the free base, 4-ethoxyaniline, and provides a scientific basis for the expected spectral changes upon protonation. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also included.

Molecular Structure and Properties

4-Ethoxyaniline hydrochloride is the salt form of the aromatic amine 4-ethoxyaniline. The protonation of the amino group significantly influences its physical and chemical properties, which in turn are reflected in its spectroscopic signatures.

Chemical Structure:

Molecular Formula: C₈H₁₂CINO[[1](#)]

Molecular Weight: 173.64 g/mol [[1](#)]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. While experimental NMR data for **4-ethoxyaniline hydrochloride** is not readily available in public databases, the following tables summarize the expected ¹H and ¹³C NMR chemical shifts. These are based on the known data for 4-ethoxyaniline and the predictable effects of protonating the amino group. Protonation of the amino group to form the anilinium ion causes a deshielding effect, leading to a downfield shift of the signals for the aromatic protons and carbons, particularly those ortho and para to the -NH₃⁺ group.

Table 1: Predicted ¹H NMR Spectroscopic Data for **4-Ethoxyaniline Hydrochloride**

Proton Assignment	Predicted Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
H-2, H-6 (aromatic)	7.0 - 7.3	Doublet	~8-9
H-3, H-5 (aromatic)	6.8 - 7.0	Doublet	~8-9
-NH ₃ ⁺	7.5 - 8.5	Broad Singlet	-
-OCH ₂ -	4.0 - 4.2	Quartet	~7
-CH ₃	1.3 - 1.5	Triplet	~7

Table 2: Predicted ¹³C NMR Spectroscopic Data for **4-Ethoxyaniline Hydrochloride**

Carbon Assignment	Predicted Chemical Shift (δ, ppm)
C-1 (C-NH ₃ ⁺)	135 - 140
C-4 (C-O)	155 - 160
C-2, C-6	120 - 125
C-3, C-5	115 - 120
-OCH ₂ -	63 - 65
-CH ₃	14 - 16

Infrared (IR) Spectroscopy

The IR spectrum of **4-ethoxyaniline hydrochloride** is expected to show characteristic absorption bands corresponding to the vibrations of its functional groups. The most notable features will be those associated with the anilinium ion (-NH_3^+) and the ethoxy group. The National Institute of Standards and Technology (NIST) WebBook indicates the availability of an IR spectrum for **4-ethoxyaniline hydrochloride**, though a digitized version is not provided.[\[1\]](#) [\[2\]](#)

Table 3: Characteristic IR Absorption Bands for **4-Ethoxyaniline Hydrochloride**

Functional Group	Vibrational Mode	Expected Wavenumber (cm^{-1})
-NH_3^+	N-H Stretching	2800 - 3200 (broad)
-NH_3^+	N-H Bending (asymmetric)	1600 - 1630
-NH_3^+	N-H Bending (symmetric)	1500 - 1550
Aromatic C-H	Stretching	3000 - 3100
Aromatic C=C	Stretching	1450 - 1600
C-O-C (ether)	Asymmetric Stretching	1220 - 1260
C-O-C (ether)	Symmetric Stretching	1020 - 1075
Aliphatic C-H	Stretching	2850 - 2980

Mass Spectrometry (MS)

Mass spectrometry of **4-ethoxyaniline hydrochloride**, typically using a soft ionization technique like Electrospray Ionization (ESI), would be expected to show the molecular ion of the free base, 4-ethoxyaniline. This is because the hydrochloride salt will readily dissociate in the solution phase prior to ionization. The NIST WebBook provides the electron ionization mass spectrum for the free base, Benzenamine, 4-ethoxy-.

Table 4: Expected Mass Spectrometry Data for **4-Ethoxyaniline Hydrochloride** (as free base)

m/z	Relative Intensity (%)	Assignment
137	100	$[M]^+$ (Molecular ion of 4-ethoxyaniline)
109	~70	$[M - C_2H_4]^+$
81	~20	$[M - C_2H_4 - CO]^+$
65	~10	$[C_5H_5]^+$

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of **4-ethoxyaniline hydrochloride**.

NMR Spectroscopy

Objective: To obtain 1H and ^{13}C NMR spectra to confirm the chemical structure.

Materials and Instrumentation:

- **4-Ethoxyaniline hydrochloride** sample
- Deuterated solvent (e.g., DMSO-d₆, D₂O)
- NMR tubes
- NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

- Sample Preparation: Accurately weigh 5-10 mg of **4-ethoxyaniline hydrochloride** and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial. Deuterated dimethyl sulfoxide (DMSO-d₆) is a good choice due to its ability to dissolve the salt and the presence of exchangeable protons.
- Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

- Instrument Setup:
 - Insert the sample into the NMR spectrometer.
 - Lock onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity.
 - Tune the probe for both ^1H and ^{13}C frequencies.
- ^1H NMR Acquisition:
 - Acquire a standard one-dimensional ^1H NMR spectrum.
 - Typical parameters: spectral width of 10-12 ppm, 16-32 scans, relaxation delay of 1-2 seconds.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C NMR spectrum.
 - Typical parameters: spectral width of 200-220 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.
- Data Processing:
 - Apply Fourier transformation to the acquired free induction decays (FIDs).
 - Phase the spectra.
 - Reference the spectra to the residual solvent peak (e.g., DMSO at 2.50 ppm for ^1H and 39.52 ppm for ^{13}C).
 - Integrate the ^1H NMR signals and pick the peaks for both spectra.

IR Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials and Instrumentation:

- **4-Ethoxyaniline hydrochloride** sample
- Potassium bromide (KBr), spectroscopic grade
- Mortar and pestle
- Pellet press
- FTIR spectrometer with a DTGS or MCT detector

Procedure (KBr Pellet Method):

- Sample Preparation:
 - Thoroughly dry the KBr powder to remove any moisture.
 - Weigh approximately 1-2 mg of the **4-ethoxyaniline hydrochloride** sample and 100-200 mg of dry KBr.
 - Grind the sample and KBr together in an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Pellet Formation:
 - Transfer a portion of the powder to the die of a pellet press.
 - Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.
- Spectrum Acquisition:
 - Place the KBr pellet in the sample holder of the FTIR spectrometer.
 - Acquire a background spectrum of the empty sample compartment.
 - Acquire the sample spectrum over a range of 4000-400 cm^{-1} .

- Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing:
 - Perform a background subtraction.
 - Identify and label the major absorption bands.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern.

Materials and Instrumentation:

- **4-Ethoxyaniline hydrochloride** sample
- HPLC-grade solvent (e.g., methanol, acetonitrile, water)
- Mass spectrometer with an Electrospray Ionization (ESI) source

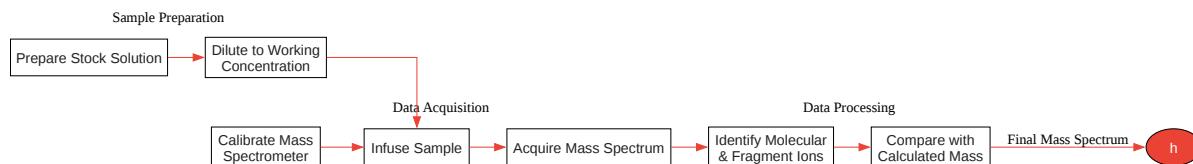
Procedure:

- Sample Preparation:
 - Prepare a stock solution of **4-ethoxyaniline hydrochloride** in a suitable solvent (e.g., methanol/water) at a concentration of approximately 1 mg/mL.
 - Dilute the stock solution to a final concentration of 1-10 µg/mL for analysis.
- Instrument Setup:
 - Calibrate the mass spectrometer using a standard calibration solution.
 - Set the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to optimal values for the analyte. It is recommended to operate in positive ion mode.
- Data Acquisition:

- Introduce the sample solution into the mass spectrometer via direct infusion or through an LC system.
- Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
- Data Processing:
 - Identify the molecular ion peak and any significant fragment ions.
 - Compare the observed mass with the calculated exact mass of the expected ions.

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for the spectroscopic techniques described.


[Click to download full resolution via product page](#)

Caption: NMR Spectroscopy Experimental Workflow.

[Click to download full resolution via product page](#)

Caption: IR Spectroscopy Experimental Workflow.

[Click to download full resolution via product page](#)

Caption: Mass Spectrometry Experimental Workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Ethoxyaniline hydrochloride [webbook.nist.gov]
- 2. 4-Ethoxyaniline hydrochloride [webbook.nist.gov]
- To cite this document: BenchChem. [Spectroscopic Characterization of 4-Ethoxyaniline Hydrochloride: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b146068#spectroscopic-data-nmr-ir-ms-of-4-ethoxyaniline-hydrochloride>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com